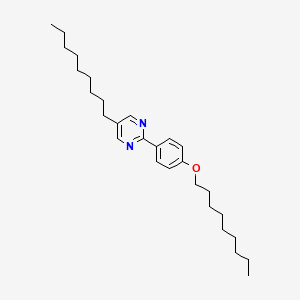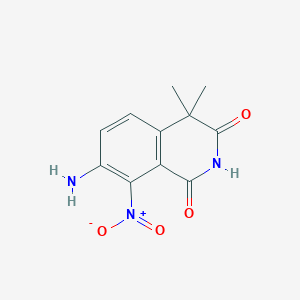
N-(4-(Methylthio)phenyl)acrylamide
Vue d'ensemble
Description
N-(4-(Methylthio)phenyl)acrylamide, also known as MTPA, is a chemical compound with the molecular formula C10H11NOS . It has a molecular weight of 193.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a methylthio group attached to a phenyl group, which is further connected to an acrylamide group . The IUPAC name for this compound is N-(4-methylsulfanylphenyl)prop-2-enamide .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.27 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 193.05613515 g/mol, and it has a topological polar surface area of 54.4 Ų .Applications De Recherche Scientifique
Polymerization and Material Synthesis
N-(4-(Methylthio)phenyl)acrylamide has been utilized in the field of polymerization and material synthesis. For instance, the synthesis of homopolymers from monosubstituted acrylamides with amino acid moieties has been conducted through reversible addition−fragmentation chain transfer (RAFT) polymerization. This process has been shown to create polymers with controlled molecular weights and low polydispersity, enhancing isotacticity, which is important for specific material properties (Mori, Sutoh, & Endo, 2005). Additionally, the study of the synthesis and characterization of macroporous silica modified with optically active polyacrylamide derivatives highlights the potential application of these compounds as chiral stationary phases in chromatography, demonstrating their relevance in the field of separation sciences (Tian et al., 2010).
Chemical Reactions and Rearrangements
In the realm of chemical reactions and rearrangements, the compound has been involved in the study of O,N and N,N double rearrangement processes. This research delves into the condensation reactions of acrylamides with other compounds, leading to the formation of various products with potential applications in synthetic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985). These rearrangements are crucial for understanding complex chemical processes and developing new synthetic methodologies.
Biomedical Applications
In the biomedical field, acrylamides, including this compound derivatives, have been explored for their potential in creating responsive polymers. For example, poly(N-isopropyl acrylamide) has been widely investigated for drug delivery applications, with studies focusing on its controlled, room-temperature polymerization. These polymers can be tailored for specific biomedical applications, such as in controlled drug release systems (Convertine et al., 2004).
Environmental and Industrial Applications
The synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors demonstrate the industrial and environmental applications of these compounds. Research in this area has revealed that certain acrylamide derivatives effectively inhibit corrosion in specific environments, which is critical for protecting industrial materials (Abu-Rayyan et al., 2022). This application is significant in maintaining the integrity and longevity of metal structures and components in various industries.
Mécanisme D'action
Target of Action
N-(4-(Methylthio)phenyl)acrylamide, also known as 2-Propenamide, N-[4-(methylthio)phenyl]-, is a type of acrylamide . Acrylamides are widely used industrial chemicals that cause adverse effects in humans or animals, such as carcinogenicity or neurotoxicity . The primary targets of these reactive electrophilic chemicals are biological nucleophiles, such as DNA bases, proteins, or peptides .
Mode of Action
The mode of action of this compound is primarily through its reactivity with biological nucleophiles . The cytotoxicity and activation of oxidative stress response of acrylamides occur at similar concentrations . Most acrylamides exhibit high excess toxicity, while methacrylamides act as baseline toxicants . The differences in reactivity between acrylamides and methacrylamides could be explained by the charge density of the carbon atoms because the electron-donating inductive effect of the methyl group of the methacrylamides lowered their electrophilicity and thus their reactivity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to oxidative stress response .
Pharmacokinetics
It can be analyzed by reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
Result of Action
The result of the action of this compound is primarily cytotoxicity and activation of oxidative stress response . The reactivity of acrylamides explained the oxidative stress response and cytotoxicity in the cells, and the lack of reactivity of the methacrylamides led to baseline toxicity .
Action Environment
It is known that acrylamides are widely used in research, water treatment, and papermaking . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by various environmental factors related to these applications.
Propriétés
IUPAC Name |
N-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYDGNATTIHYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182137 | |
| Record name | N-(4-(Methylthio)phenyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27817-73-8 | |
| Record name | N-[4-(Methylthio)phenyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27817-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-(Methylthio)phenyl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027817738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-(Methylthio)phenyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(methylthio)phenyl]acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-(METHYLTHIO)PHENYL)ACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A2T46V3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















